(S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide is a compound that features a chloropyridine moiety and a sulfinamide group
Preparation Methods
The synthesis of (S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 5-chloropyridine-3-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
(S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include sulfonamides, amines, and substituted pyridines .
Scientific Research Applications
(S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloropyridine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
(S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide can be compared with similar compounds such as trifluoromethylpyridines and imidazopyridines. These compounds share structural similarities but differ in their chemical properties and applications:
Properties
Molecular Formula |
C10H13ClN2OS |
---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
(NE)-N-[(5-chloropyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-6-8-4-9(11)7-12-5-8/h4-7H,1-3H3/b13-6+ |
InChI Key |
RYUGJGDQJURKQT-AWNIVKPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC(=CN=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.